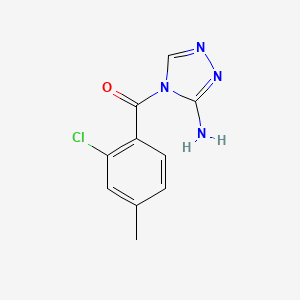![molecular formula C16H15NO6 B5825214 DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B5825214.png)
DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring and an isophthalate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE typically involves the reaction of 5-methyl-2-furancarboxylic acid with dimethyl isophthalate in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound
Applications De Recherche Scientifique
DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The furan ring and isophthalate moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE can be compared with other similar compounds to highlight its uniqueness:
DIMETHYL 5-({[2-(5-METHYL-2-FURYL)-4-QUINOLINYL]CARBONYL}AMINO)ISOPHTHALATE: This compound has a quinoline ring instead of a simple furan ring, which may result in different biological activities and applications.
DIMETHYL 5-{[3-(5-METHYL-2-FURYL)ACRYLOYL]AMINO}ISOPHTHALATE: The presence of an acryloyl group introduces additional reactivity, making it suitable for different types of chemical reactions.
DIMETHYL 5-[({[3-ALLYL-5-(5-METHYL-2-FURYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE: This compound contains a thieno[2,3-d]pyrimidine ring, which may confer unique properties and applications.
Propriétés
IUPAC Name |
dimethyl 5-[(5-methylfuran-2-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-9-4-5-13(23-9)14(18)17-12-7-10(15(19)21-2)6-11(8-12)16(20)22-3/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLXSQZMPACMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B5825133.png)
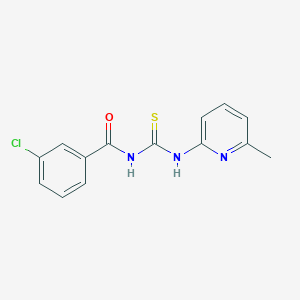
![3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline](/img/structure/B5825145.png)
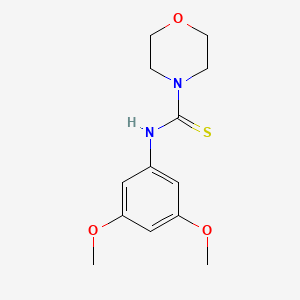
![2-(benzylsulfanyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5825155.png)
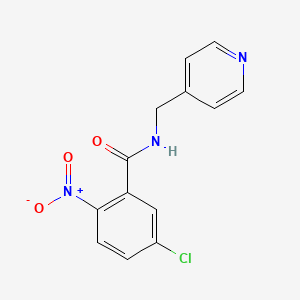
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5825172.png)
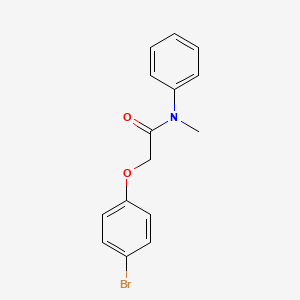
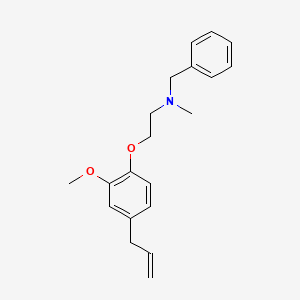
![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE](/img/structure/B5825184.png)
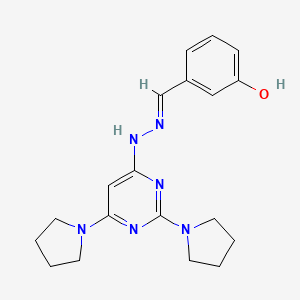
![N-CYCLOHEXYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5825211.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B5825213.png)
